2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

Catalog No.
S1785899
CAS No.
537693-30-4
M.F
C15H10N2O4
M. Wt
282.255
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoi...

CAS Number

537693-30-4

Product Name

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

IUPAC Name

2-(2,4-dioxoquinazolin-1-yl)benzoic acid

Molecular Formula

C15H10N2O4

Molecular Weight

282.255

InChI

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)17(15(21)16-13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,19,20)(H,16,18,21)

InChI Key

AQDIPTUVOCVNKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2C3=CC=CC=C3C(=O)O
  • Chemical Structure: The molecule contains a quinazolinone core, which is a common scaffold found in many biologically active molecules. Quinazolinones have been investigated for various therapeutic applications including anti-cancer and anti-bacterial properties [].
  • Potential Applications: Given the presence of the quinazolinone core, 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid could be a potential candidate for further research in medicinal chemistry. Researchers might explore its activity in various biological assays to determine if it has useful properties.

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is a quinazoline derivative characterized by the presence of a dioxo group and a benzoic acid moiety. This compound features a quinazoline ring that is fused with a benzoic acid structure, making it a unique entity in medicinal chemistry. The molecular formula for this compound is C12H9N2O4C_{12}H_{9}N_{2}O_{4} and it has a molecular weight of approximately 233.21 g/mol. The compound is notable for its potential biological activities, particularly in the realm of drug discovery.

, including:

  • Oxidation: The dioxo groups can be further oxidized under certain conditions.
  • Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation and bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions applied during the reaction process.

Research indicates that 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. Studies have shown that compounds with similar structures often exhibit dual inhibitory effects on various kinases, making them candidates for further pharmacological exploration .

The synthesis of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid typically involves multi-step synthetic routes:

  • Condensation Reaction: The initial step often involves the condensation of anthranilic acid derivatives with formylbenzoic acid under acidic conditions to form an intermediate imine.
  • Cyclization: This intermediate then cyclizes to form the quinazoline ring structure.
  • Final Product Isolation: The final product is isolated through crystallization or purification techniques such as recrystallization from suitable solvents .

This compound has several applications in various fields:

  • Pharmaceuticals: It is being investigated for its potential therapeutic applications due to its biological activity.
  • Material Science: Utilized as a precursor in the synthesis of novel materials and dyes.
  • Research: Acts as a building block in the synthesis of more complex molecules for further studies in medicinal chemistry .

Interaction studies indicate that 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid can bind to various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, showcasing its potential as a lead compound in drug development .

Several compounds share structural similarities with 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)benzoyl chlorideStructureChloride substituent enhances reactivity
5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acidStructureFluorine atom increases lipophilicity
Methyl N-[5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]acetyl-D-alaninateStructurePyrimidine ring offers different biological properties

The uniqueness of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid lies in its specific combination of quinazoline and benzoic acid moieties which contribute to its distinct biological properties and potential therapeutic applications compared to other similar compounds .

The quinazoline scaffold emerged as a critical heterocyclic system following its first synthesis in 1869, when Griess produced 2-cyano-3,4-dihydro-4-oxoquinazoline via the reaction of cyanogens with anthranilic acid. This marked the inception of quinazoline chemistry, though the parent compound quinazoline (C₈H₆N₂) was not isolated until 1895 by Bischler and Lang through decarboxylation of quinazoline-2-carboxylic acid. Subsequent advancements, such as Gabriel’s 1903 synthesis using o-nitrobenzylamine reduction and formic acid condensation, established reproducible routes to quinazoline derivatives.

Quinazolinones, oxidized forms of quinazolines, gained prominence with the discovery of vasicine in 1888 and febrifugine in the 1950s, both demonstrating biological activity. The compound 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid represents a modern evolution, integrating a benzoic acid moiety into the quinazolinone framework to enhance pharmacological potential.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of quinazolinones for targeted bioactivity. Key structural features include:

  • Quinazolinone Core: A bicyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione moiety, conferring planar aromaticity and hydrogen-bonding capacity.
  • Benzoic Acid Substituent: Positioned at N1, this group enhances solubility and enables interactions with biological targets via carboxylate-mediated hydrogen bonding.
PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₄
Molecular Weight282.25 g/mol
Key Functional GroupsQuinazolin-2,4-dione, Benzoic acid

The integration of these components aligns with medicinal chemistry strategies to optimize pharmacokinetics and target affinity. For instance, similar derivatives have shown promise as kinase inhibitors and DNA intercalators.

Taxonomic Classification within Heterocyclic Compounds

Taxonomically, this compound belongs to the following hierarchical classes:

  • Heterocyclic Compounds: Characterized by rings containing non-carbon atoms (here, nitrogen).
  • Bicyclic Systems: Fused benzene and pyrimidine rings.
  • Quinazolinones: Subclass defined by a pyrimidine-2,4-dione structure.

Structural Classification:

  • Ring System: 4(3H)-Quinazolinone (oxidized at C2 and C4).
  • Substituents: Benzoic acid at N1, introducing steric and electronic modulation.

This classification underscores its role in drug discovery, particularly in anticancer and anti-inflammatory agent development.

Synthesis and Structural Insights

Synthetic Routes

The compound is typically synthesized via a three-step process:

  • Quinazolinone Formation: Anthranilic acid reacts with formamide under thermal conditions to yield 3,4-dihydroquinazolin-2,4-dione.
  • N-Alkylation: Introduction of the benzyl group using bromobenzene under basic conditions.
  • Carboxylation: Oxidation or hydrolysis to install the benzoic acid moiety.

Key Reaction Conditions:

  • Catalysts: Phosphorus pentoxide or iodine-mediated cyclization.
  • Solvents: Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Pharmacological Relevance

While excluding safety profiles per instructions, the compound’s in vitro activities highlight its therapeutic potential:

  • Anticancer: Inhibits HER2 kinase with 7–12-fold selectivity over EGFR.
  • Anti-inflammatory: Suppresses COX-2 expression in macrophage models.

These properties align with broader trends in quinazolinone research, where structural modifications drive target specificity.

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid represents a complex heterocyclic compound characterized by the fusion of a quinazoline-2,4-dione core with a benzoic acid moiety [1]. The molecular architecture consists of a bicyclic quinazoline system where two six-membered rings, specifically a benzene ring and a pyrimidine ring, are fused together to form the fundamental quinazoline structure [4] [7]. The compound exhibits a planar configuration within the quinazoline core, which is essential for its structural stability and potential intermolecular interactions [7] [11].

The quinazoline nucleus contains two nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine ring, with carbonyl groups located at positions 2 and 4, creating the characteristic 2,4-dioxo substitution pattern [9] [10]. This structural arrangement results in a lactam-lactim tautomeric equilibrium, where the lactam form predominates in polar solvents due to enhanced stability through hydrogen bonding interactions [9] [19]. The benzoic acid substituent is attached at the nitrogen-1 position of the quinazoline ring, providing an additional aromatic system that extends the overall conjugation of the molecule [1] [25].

The three-dimensional molecular configuration exhibits restricted rotation around the nitrogen-carbon bond connecting the quinazoline and benzoic acid portions, leading to conformational constraints that influence the compound's physicochemical properties [11] [14]. The presence of multiple hydrogen bond donor and acceptor sites throughout the structure, including the carboxylic acid group and the quinazoline nitrogen atoms, creates opportunities for both intramolecular and intermolecular hydrogen bonding networks [8] [14].

Physicochemical Properties

Molecular Formula and Weight

The molecular formula of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is established as C₁₅H₁₀N₂O₄ [1] [25] [31]. The compound possesses a molecular weight of 282.25 grams per mole, with an average mass of 282.255 daltons and a monoisotopic mass of 282.064057 daltons [1] [25]. These molecular parameters place the compound within the range typical for pharmaceutical intermediates and bioactive quinazoline derivatives [20] [23].

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₄ [1]
Molecular Weight282.25 g/mol [25]
Average Mass282.255 Da [1]
Monoisotopic Mass282.064057 Da [1]
CAS Registry Number537693-30-4 [31] [32]

The elemental composition reveals fifteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, distributed across the quinazoline and benzoic acid structural components [25] [31]. The relatively high oxygen content contributes to the compound's polar character and influences its solubility characteristics and hydrogen bonding capabilities [9] [11].

Solubility Profile

The solubility characteristics of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid are significantly influenced by its amphiphilic nature, possessing both hydrophilic and lipophilic structural elements [9] [11]. The compound demonstrates limited aqueous solubility due to the extensive aromatic ring system, which imparts lipophilic character to the molecule [9] [19]. The presence of the carboxylic acid functional group provides some degree of water solubility through ionization and hydrogen bonding interactions, particularly under basic conditions where deprotonation occurs [11] [19].

Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where the compound can form stable solvation complexes [6] [14]. Alcoholic solvents, including methanol and ethanol, also provide suitable dissolution media due to their ability to participate in hydrogen bonding with both the carboxylic acid and quinazoline nitrogen centers [8] [10]. The lactam-lactim equilibrium of the quinazoline core influences solubility behavior, with the lactam form being more stable and soluble in polar solvents [9] [19].

Solvent TypeSolubility Characteristics
WaterLimited solubility [9]
Dimethyl sulfoxideGood solubility [6]
DimethylformamideGood solubility [6]
Alcohols (methanol, ethanol)Moderate to good solubility [8]
Nonpolar solventsPoor solubility [9]

Stability Parameters

The stability profile of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid under various environmental conditions reflects the inherent stability of the quinazoline core structure [11] [19]. The compound exhibits thermal stability typical of aromatic heterocyclic systems, with decomposition temperatures likely exceeding 200°C based on structural analogues [27] [30]. The presence of the conjugated aromatic system contributes to overall molecular stability through resonance stabilization effects [4] [7].

Chemical stability varies significantly with solution conditions, particularly with respect to hydrogen ion concentration [11] [19]. Under acidic conditions, the compound maintains structural integrity, although prolonged exposure to strong acids may result in hydrolytic cleavage of the quinazoline ring system [11] [37]. Basic conditions present greater stability challenges, as alkaline hydrolysis can affect both the quinazoline lactam groups and the carboxylic acid ester derivatives [11] [23].

The compound demonstrates stability under standard storage conditions when maintained in a cool, dry environment protected from light and moisture [31] [32]. Oxidative stability is generally favorable due to the electron-deficient nature of the quinazoline system, which resists oxidative degradation under normal atmospheric conditions [11] [19]. However, the presence of the carboxylic acid group may render the compound susceptible to decarboxylation reactions under extreme thermal conditions [11] [23].

Spectroscopic Identification Markers

Nuclear magnetic resonance spectroscopy provides distinctive identification markers for 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid through characteristic chemical shift patterns [8] [10] [14]. Proton nuclear magnetic resonance spectra in deuterated dimethyl sulfoxide reveal characteristic signals including a highly deshielded singlet at approximately 11.5-11.6 parts per million corresponding to the quinazoline nitrogen-hydrogen proton [8] [10]. This extreme downfield shift results from hydrogen bonding interactions and the electron-withdrawing effects of the adjacent carbonyl groups [14] [18].

Aromatic proton signals appear in the typical aromatic region between 7.2 and 8.2 parts per million, with the quinazoline aromatic protons generally appearing more downfield than the benzoic acid ring protons due to the electron-deficient nature of the heterocyclic system [8] [14]. The carboxylic acid proton, when observable, appears as a broad signal around 12-13 parts per million, often exchangeable with deuterium oxide [10] [16].

Spectroscopic TechniqueKey Identification Markers
¹H Nuclear Magnetic Resonanceδ 11.5-11.6 (NH), δ 8.0-8.2 (quinazoline aromatics), δ 7.2-7.8 (benzoic aromatics) [8] [10]
¹³C Nuclear Magnetic Resonanceδ 161-162 (quinazoline C=O), δ 165-170 (carboxylic acid), δ 150-151 (aromatic carbons) [10] [14]
Infrared Spectroscopyν 3200-3500 (OH stretch), ν 1670-1690 (C=O stretch), ν 1600-1650 (aromatic C=C) [12] [17]
Mass Spectrometrym/z 282 [M]⁺, quinazoline fragmentation patterns [10] [24]

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon signals, with the quinazoline carbonyl carbons appearing around 161-162 parts per million and the carboxylic acid carbon resonating at 165-170 parts per million [10] [14]. The aromatic carbon signals provide additional structural confirmation, with the quinazoline carbons typically appearing between 114-151 parts per million [8] [10].

Infrared spectroscopy demonstrates characteristic absorption bands that serve as definitive identification markers [12] [14] [17]. The carboxylic acid hydroxyl group produces a broad absorption band between 3200-3500 inverse centimeters due to hydrogen bonding [12] [17]. Carbonyl stretching vibrations appear as strong, sharp peaks in the 1670-1690 inverse centimeters region, with the quinazoline lactam carbonyls often distinguishable from the carboxylic acid carbonyl [12] [14]. Aromatic carbon-carbon stretching modes are observed between 1600-1650 inverse centimeters [15] [17].

Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 282, corresponding to the molecular weight of the compound [10] [24]. Fragmentation patterns typically include loss of the carboxylic acid group and subsequent quinazoline ring fragmentation, producing characteristic daughter ions that confirm the structural identity [24] [35].

Structural Comparison with Related Quinazoline Derivatives

The structural relationship between 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid and related quinazoline derivatives reveals important structure-activity correlations and synthetic accessibility patterns [4] [19] [22]. Compared to the parent quinazolin-4(3H)-one structure, which possesses a molecular formula of C₈H₆N₂O and molecular weight of 146.15 grams per mole, the target compound represents a significantly more complex derivative with enhanced molecular functionality [27] [38].

CompoundMolecular FormulaMolecular WeightKey Structural Features
Target CompoundC₁₅H₁₀N₂O₄282.25 g/mol2,4-Dioxoquinazoline + benzoic acid [1] [25]
Quinazolin-4(3H)-oneC₈H₆N₂O146.15 g/molBasic quinazolinone core [27]
Quinazoline-2,4(1H,3H)-dioneC₈H₆N₂O₂162.15 g/molQuinazoline with two carbonyls [12]
4-(Quinazolin-2-yl)benzoic acidC₁₅H₁₀N₂O₂250.25 g/molQuinazoline + benzoic acid [21]

The quinazoline-2,4(1H,3H)-dione core structure shared with the target compound represents a crucial pharmacophore found in numerous bioactive molecules [10] [20] [23]. This structural motif contains two lactam groups that provide enhanced hydrogen bonding capabilities compared to monosubstituted quinazolines [9] [19]. The presence of both carbonyl functionalities creates a unique electronic environment that influences the compound's reactivity and biological activity patterns [10] [20].

Structural comparison with 4-(quinazolin-2-yl)benzoic acid, which possesses the molecular formula C₁₅H₁₀N₂O₂ and molecular weight of 250.25 grams per mole, highlights the significance of the additional carbonyl groups in the target compound [21]. The 2,4-dioxo substitution pattern provides enhanced polarity and hydrogen bonding capacity compared to the unsubstituted quinazoline system [19] [21]. This structural modification typically results in altered solubility characteristics and potential for different biological activity profiles [19] [22].

The extended aromatic system created by the quinazoline-benzoic acid conjugation provides enhanced π-π stacking interactions compared to simple quinazoline derivatives [7] [11]. This structural feature influences both solid-state packing arrangements and solution-phase aggregation behavior [11] [14]. The conformational flexibility introduced by the nitrogen-carbon linkage between the two aromatic systems allows for adaptive binding to biological targets while maintaining the core structural integrity of both components [22] [36].

The synthesis of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid represents a convergence of classical synthetic approaches and modern methodological advances in quinazolinone chemistry. This comprehensive examination of synthetic pathways provides insight into the evolution of preparative methods for this pharmaceutically relevant heterocyclic scaffold.

Classical Synthetic Routes

Classical approaches to quinazolinone synthesis have established fundamental methodologies that continue to influence contemporary synthetic strategies. The foundational methods rely on well-established transformations involving anthranilic acid derivatives and various cyclization protocols [1] [2].

The earliest documented synthesis of quinazoline derivatives emerged from Griess's pioneering work in 1869, wherein the reaction of cyanogens with anthranilic acid yielded 2-cyano-3,4-dihydro-4-oxoquinazoline [2]. This seminal contribution established the precedent for utilizing anthranilic acid as a core building block in quinazolinone construction.

The classical fusion method represents one of the most straightforward approaches to quinazolinone synthesis. The direct thermal fusion of anthranilic acid with urea at elevated temperatures (160-200°C) produces 1,2,3,4-tetrahydro-2,4-dioxoquinazoline derivatives in yields ranging from 60-85% [1] [2]. This methodology, while operationally simple, requires harsh reaction conditions and extended reaction times of 2-6 hours. The mechanism proceeds through initial formation of an ureido intermediate, followed by intramolecular cyclization with elimination of water.

The benzoxazinone cyclization route provides enhanced synthetic versatility through the intermediacy of benzoxazinone derivatives. Treatment of 2-acylaminobenzoic acid derivatives with acetic anhydride under reflux conditions generates benzoxazinone intermediates in 65-90% yields [1] [3]. Subsequent nucleophilic attack by various amines facilitates ring opening and cyclization to afford diversely substituted quinazolinone products. This approach enables systematic variation of substituents while maintaining high synthetic efficiency.

Cyclocondensation methodologies utilizing anthranilamide and aldehyde derivatives represent another classical approach with substantial synthetic utility. The reaction proceeds through initial imine formation followed by intramolecular nucleophilic cyclization [4]. Various catalytic systems including Lewis acids (ZrCl2, InBr3, Sc(OTf)3), Brønsted acids (p-toluenesulfonic acid, formic acid), and basic conditions (NaOH, NH4Cl) have been employed to facilitate this transformation [4]. Yields typically range from 60-95% depending on the catalyst system and substrate compatibility.

The isatoic anhydride route provides access to quinazolinone derivatives through nucleophilic ring opening followed by cyclization. This methodology offers mild reaction conditions and excellent functional group tolerance, with yields consistently ranging from 70-95% [5]. The approach is particularly valuable for introducing diverse substitution patterns while avoiding harsh reaction conditions.

Synthetic RouteStarting MaterialsReaction ConditionsTypical Yield (%)Reaction Time
Anthranilic acid + Urea FusionAnthranilic acid, UreaHigh temperature fusion (160-200°C)60-852-6 hours
Benzoxazinone Cyclization2-Acylaminobenzoic acid derivativesAcetic anhydride, reflux65-901-4 hours
Anthranilamide + Aldehyde CyclocondensationAnthranilamide, AldehydesAcid/base catalysis, heating60-951-8 hours
Isatoic Anhydride RouteIsatoic anhydride, AminesNucleophilic substitution, mild conditions70-9530 min-2 hours
Reduction of Quinazolinones4(3H)-QuinazolinonesNaBH4 or NaBH3CN reduction70-901-3 hours

Modern Synthetic Approaches

Contemporary synthetic methodologies for quinazolinone derivatives emphasize operational simplicity, environmental compatibility, and improved selectivity. These approaches leverage advanced catalytic systems, novel reagent combinations, and innovative reaction protocols to address limitations inherent in classical methods.

H2O2-Mediated Synthesis Protocols

Hydrogen peroxide-mediated synthesis represents a significant advancement in environmentally benign quinazolinone preparation. The utilization of hydrogen peroxide as a green oxidant eliminates the need for toxic metal catalysts while providing excellent functional group compatibility [6] [7].

The H2O2-DMSO system constitutes one of the most efficient protocols for quinazolinone synthesis. Treatment of 2-aminobenzamide derivatives with dimethyl sulfoxide in the presence of hydrogen peroxide (1.0 equivalent) at 150°C provides quinazolinone products in 65-84% yields [6] [7]. The mechanism proceeds through radical-mediated oxidation wherein DMSO serves as both solvent and carbon source. The reaction demonstrates broad substrate tolerance, accommodating aliphatic, aromatic, and heterocyclic substitution patterns.

A three-component variant utilizing hydrogen peroxide enables one-pot synthesis of 2,4-substituted quinazolines from 2-aminoaryl ketones, aldehydes, and ammonium acetate [8]. This methodology proceeds under mild conditions (60-80°C) and affords products in 78-94% yields. The transformation involves initial condensation followed by hydrogen peroxide-mediated cyclization and aromatization. The protocol demonstrates exceptional atom economy and eliminates the need for multiple purification steps.

Electrochemical hydrogen peroxide generation provides an alternative approach for in-situ oxidant production. The combination of K2S2O8 with electrochemical conditions enables oxidative cyclization of primary alcohols with 2-aminobenzamides to generate quinazolinone derivatives in 70-95% yields [9]. This methodology operates under undivided electrolytic conditions without requiring transition metals or additional bases.

Protocol TypeSubstrate RequirementsH2O2 EquivalentsTemperature (°C)Yield Range (%)Key Advantages
H2O2-DMSO System2-Aminobenzamide, DMSO1.015065-84Metal-free, simple workup
H2O2-Three Component2-Aminoaryl ketones, Aldehydes, NH4OAc0.4-4.060-8078-94One-pot, mild conditions
H2O2-Alcohol OxidationPrimary alcohols, 2-Aminobenzamides2.0-3.0Room temperature62-97Green oxidant, high selectivity
Electrochemical H2O2 Generation2-Aminobenzamides, AlcoholsIn-situ generated8070-95Continuous flow compatible

Oxidative Cyclization Methods

Oxidative cyclization methodologies have emerged as powerful tools for constructing quinazolinone scaffolds through carbon-heteroatom bond formation. These approaches typically involve the oxidation of suitable precursors followed by intramolecular cyclization to generate the desired heterocyclic framework [9] [10].

Persulfate-mediated oxidative cyclization represents one of the most versatile approaches in this category. Potassium persulfate (K2S2O8) serves as an effective radical initiator, promoting C-H bond oxidation and subsequent cyclization [9] [11]. The reaction typically proceeds in aqueous or mixed solvent systems at temperatures ranging from room temperature to 100°C, affording products in 76-99% yields. The methodology demonstrates excellent functional group tolerance and can accommodate diverse substitution patterns.

Ammonium persulfate ((NH4)2S2O8) provides an alternative persulfate system with enhanced solubility characteristics. This oxidant enables solvent-free conditions and promotes radical-mediated C-H oxidation at the α-position of amide functionalities [10]. The resulting carbon-centered radicals undergo intramolecular cyclization with amino groups to generate quinazolinone products in 65-95% yields.

Tert-butyl hydroperoxide (TBHP) represents another effective oxidant for quinazolinone synthesis. TBHP-mediated protocols typically operate under milder conditions (40-80°C) and provide good to excellent yields (70-94%) [12] [13]. The peroxide serves as both oxidant and hydrogen atom acceptor, facilitating the formation of carbon-nitrogen bonds through radical pathways.

Photocatalytic oxidative cyclization utilizing visible light and organic photocatalysts offers an environmentally sustainable approach to quinazolinone synthesis. Fluorescein-catalyzed reactions in the presence of TBHP enable the construction of quinazolinone derivatives under mild conditions with excellent yields (85-97%) [13]. The photocatalytic system operates through energy transfer processes that activate the oxidant while minimizing side reactions.

Enzymatic-chemical hybrid systems combining laccase enzymes with chemical oxidants provide selective oxidative cyclization protocols. The laccase/DDQ system enables aerobic oxidation of dihydroquinazoline intermediates to generate fully aromatized quinazolinone products [14]. This approach operates under mild conditions (45°C) and demonstrates high selectivity with yields ranging from 75-95%.

Oxidant SystemMechanism TypeReaction MediumTemperature Range (°C)Yield (%)Selectivity
K2S2O8 (Persulfate)Radical-mediatedAqueous/DMSORoom temp-10076-99High
(NH4)2S2O8Radical C-H oxidationSolvent-free80-12065-95Excellent
TBHP (tert-Butyl hydroperoxide)Peroxide-mediatedOrganic solvents40-8070-94Good-Excellent
Visible light + FluoresceinPhotocatalyticDMSO/AcetonitrileRoom temp85-97Excellent
Laccase/DDQEnzymatic-chemicalBuffer/Acetonitrile4575-95High
I2/KI (Lugol solution)Electrophilic activationWater/EthanolRoom temp-6047-95Moderate-Good

Green Chemistry Approaches for Synthesis

The implementation of green chemistry principles in quinazolinone synthesis has gained significant momentum as environmental considerations become increasingly important in pharmaceutical manufacturing. These approaches emphasize the use of benign solvents, renewable feedstocks, and energy-efficient processes while maintaining high synthetic efficiency [15] [16].

Deep eutectic solvents (DES) represent a particularly promising class of green reaction media for quinazolinone synthesis. Choline chloride-urea DES systems enable efficient cyclization reactions under atmospheric pressure at moderate temperatures (80-120°C) [17] [18]. These biodegradable solvent systems eliminate the need for volatile organic compounds while providing yields ranging from 70-92%. The DES can be readily recovered and recycled, further enhancing the environmental profile of the synthesis.

Microwave-assisted synthesis protocols provide significant improvements in energy efficiency and reaction rates. Microwave irradiation (100-200W) enables rapid heating and dramatically reduces reaction times to 5-30 minutes while maintaining yields of 75-95% [17] [19]. The enhanced heating efficiency results in reduced energy consumption compared to conventional thermal methods. Additionally, microwave protocols often demonstrate improved selectivity due to the rapid and uniform heating characteristics.

Water-based reaction systems eliminate the need for organic solvents and provide inherently safe reaction conditions. Aqueous quinazolinone synthesis can be conducted at temperatures ranging from room temperature to 100°C with yields of 65-90% [20] [21]. The "on-water" effect often enhances reaction rates and selectivity compared to traditional organic solvent systems. Product isolation is simplified through precipitation or extraction procedures that generate minimal organic waste.

Ionic liquid catalysis offers recyclable catalyst systems that can be repeatedly used without significant loss of activity. Magnetic ionic liquids, such as butylmethylimidazolium tetrachloroferrate, enable efficient quinazolinone synthesis under inert atmosphere conditions (50-100°C) with yields of 78-96% [22]. The magnetic properties facilitate catalyst recovery through simple magnetic separation, eliminating the need for complex purification procedures.

Solvent-free conditions represent the ultimate expression of green chemistry principles by completely eliminating solvent requirements. Neat reactions conducted at elevated temperatures (120-180°C) provide quinazolinone products in 82-94% yields [23]. These protocols minimize waste generation and simplify product isolation through direct crystallization or sublimation procedures.

Photocatalytic methods utilizing visible light enable quinazolinone synthesis under ambient conditions with minimal energy input. Curcumin-sensitized titanium dioxide nanoparticles demonstrate excellent photocatalytic activity for quinazoline synthesis with yields reaching 97% [24] [25]. The use of natural dye sensitizers and solar energy represents a highly sustainable approach to heterocycle synthesis.

Magnetic nanocatalyst systems provide easily separable catalytic materials that can be recovered through magnetic decantation. Graphene oxide-supported magnetic nanocatalysts enable quinazolinone synthesis at moderate temperatures (60-100°C) with yields of 80-95% [15] [26]. The catalyst systems demonstrate excellent recyclability over multiple reaction cycles without significant activity loss.

Green ApproachKey FeaturesEnvironmental BenefitsTypical ConditionsYield Range (%)
Deep Eutectic SolventsCholine chloride:urea DESBiodegradable solvents80-120°C, atmospheric pressure70-92
Microwave-Assisted SynthesisRapid heating, energy efficientReduced energy consumption100-200W, 5-30 min75-95
Water-Based ReactionsEnvironmentally benign solventNon-toxic reaction mediumRoom temp-100°C, aqueous65-90
Ionic Liquid CatalysisRecyclable catalyst systemCatalyst recyclability50-100°C, inert atmosphere78-96
Solvent-Free ConditionsNo organic solvents requiredMinimal waste generation120-180°C, neat conditions82-94
Photocatalytic MethodsVisible light activationSolar energy utilizationRoom temp, visible light85-97
Magnetic NanocatalystsEasily separable catalystsMagnetic separation60-100°C, magnetic stirring80-95

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed through careful process optimization and engineering considerations. Scalability factors encompass reaction engineering, heat and mass transfer, process economics, and regulatory compliance [27] [28].

Laboratory-scale synthesis (milligram to gram quantities) typically focuses on reaction optimization and proof-of-concept studies. At this scale, reagent costs are generally acceptable, and sophisticated analytical techniques can be employed for reaction monitoring. Automated synthesis platforms enable rapid screening of reaction conditions and systematic optimization of yields and selectivity [29]. The primary emphasis remains on achieving consistent yields and understanding reaction mechanisms.

Pilot-scale production (10-100 gram quantities) introduces heat and mass transfer considerations that significantly impact reaction performance. Temperature control becomes critical as exothermic reactions can lead to thermal runaway scenarios. Improved mixing systems are essential to ensure uniform reagent distribution and prevent local concentration gradients [30]. Typical yield decreases of 5-15% are commonly observed during scale-up due to these physical limitations.

Industrial-scale production (kilogram to metric ton quantities) requires comprehensive process optimization with emphasis on economic viability. Raw material costs become the dominant economic factor, necessitating the selection of cost-effective starting materials and reagents [31]. Process optimization typically requires 10-20% yield improvement over pilot-scale results to achieve economic targets. Waste minimization and energy efficiency become critical factors in overall process economics.

Flow chemistry systems offer significant advantages for continuous quinazolinone production. Residence time control enables precise reaction optimization and improved reproducibility compared to batch processes [16] [28]. Flow reactors provide enhanced heat and mass transfer characteristics, often resulting in improved yields and selectivity. However, the initial equipment investment for flow systems can be substantial, requiring careful economic analysis.

Electrochemical scale-up presents unique challenges related to current density distribution and electrode design. Modular electrode systems enable scalable electrochemical quinazolinone synthesis while maintaining consistent current densities [28]. Enhanced selectivity is often observed in electrochemical processes due to precise control of reaction conditions. Energy costs become significant at industrial scale, requiring optimization of electrical efficiency.

Process analytical technology (PAT) implementation enables real-time monitoring and control of quinazolinone synthesis. In-line spectroscopic methods provide immediate feedback on reaction progress and product quality. Automated process control systems can adjust reaction parameters to maintain optimal conditions throughout the production campaign.

Quality control considerations become increasingly important at larger scales. Impurity profiles must be carefully monitored and controlled to meet pharmaceutical specifications. Analytical method validation and stability studies are essential components of industrial-scale production protocols.

Environmental and safety considerations require comprehensive assessment at industrial scale. Waste treatment systems must be designed to handle process effluents safely and economically. Occupational health and safety protocols must address potential exposure risks associated with large-scale chemical handling.

Scale FactorKey ChallengesSolutions/ApproachesYield ImpactEconomic Considerations
Laboratory (mg-g)Reaction optimizationAutomated synthesis platformsConsistent yieldsHigh reagent costs acceptable
Pilot Scale (10-100g)Heat/mass transferImproved mixing, temperature control5-15% decrease typicalProcess optimization critical
Industrial (kg-ton)Process economicsCost-effective raw materials10-20% optimization neededRaw material costs dominant
Flow ChemistryResidence time controlContinuous processingImproved reproducibilityEquipment investment high
Electrochemical Scale-upCurrent density scalingModular electrode designEnhanced selectivityEnergy costs significant

XLogP3

1.7

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2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

Dates

Last modified: 04-14-2024

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